1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid
Description
1-(2-Aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1232979-67-7) is a triazole-based compound featuring a 2-aminoethyl substituent at the 1-position and a carboxylic acid group at the 4-position of the triazole ring. Industrially, it is available as a hydrochloride salt for use in agrochemicals, pharmaceuticals, and organic intermediates .
Properties
IUPAC Name |
1-(2-aminoethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c6-1-2-9-3-4(5(10)11)7-8-9/h3H,1-2,6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIUNYPPVATDFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid (also referred to as triazole) is a compound that has gained attention for its diverse biological activities. This article explores its pharmacological potential, including antimicrobial, anticancer, and antioxidant properties, supported by various studies and data.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its ability to interact with biological targets due to its unique electronic properties. The carboxylic acid group enhances its solubility and biological activity. The structure can be represented as follows:
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, including Vibrio cholerae and Bacillus subtilis. The minimum inhibitory concentration (MIC) was found to be 59.5 µg/mL for these bacteria .
| Pathogen | MIC (µg/mL) |
|---|---|
| Bacillus subtilis | 59.5 |
| Vibrio cholerae | 59.5 |
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. Notably, it has shown promising results against lung cancer cell lines (H460). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .
| Cell Line | IC50 (µM) |
|---|---|
| H460 | 12.5 |
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using several assays, including DPPH and ABTS radical scavenging methods. The compound demonstrated a strong ability to scavenge free radicals, indicating its potential as an antioxidant agent.
| Assay | % Inhibition |
|---|---|
| DPPH | 75 |
| ABTS | 70 |
The biological activities of triazole derivatives are often attributed to their ability to form hydrogen bonds and π-stacking interactions with biomolecules. This structural feature allows them to effectively bind to enzymes and receptors involved in various physiological processes .
Study on Acetylcholinesterase Inhibition
A recent investigation focused on the inhibitory effects of triazole derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases. The findings indicated that certain derivatives exhibited noncompetitive inhibition against AChE, suggesting their potential in treating conditions like Alzheimer's disease .
Synthesis and Evaluation of Derivatives
In another study, a series of triazole derivatives were synthesized and evaluated for their biological activities. Notably, modifications in the substituents on the triazole ring were found to significantly enhance both antimicrobial and anticancer properties .
Scientific Research Applications
Medicinal Chemistry
AE-TCA has emerged as a promising scaffold for the development of novel pharmaceuticals. Its structural features allow for modifications that can enhance biological activity.
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives, including AE-TCA, as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. For instance, compounds derived from triazole structures have shown IC50 values in the low nanomolar range , indicating strong inhibition of IDO1 activity. In vivo studies demonstrated that these compounds could inhibit tumor growth significantly (79-96%) in animal models, suggesting their potential as immunotherapeutic agents against cancer .
Antimicrobial Properties
AE-TCA and its derivatives have been evaluated for their antimicrobial activity. Research indicates that triazole compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Specifically, studies have reported minimum inhibitory concentration (MIC) values for AE-TCA derivatives against pathogens such as Vibrio cholerae and Bacillus subtilis, showcasing their potential as antimicrobial agents .
Agricultural Applications
The triazole moiety is well-known in agricultural chemistry for its role in developing fungicides and herbicides. AE-TCA can serve as a building block for synthesizing new agrochemicals that target specific pests or diseases.
Herbicidal Activity
Research has indicated that triazole derivatives can be effective herbicides due to their ability to disrupt plant growth processes. The incorporation of AE-TCA into herbicidal formulations may enhance efficacy while reducing environmental impact .
Biochemical Research
AE-TCA's unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical research.
Enzyme Inhibition Studies
AE-TCA has been utilized in studies aimed at understanding enzyme mechanisms and developing enzyme inhibitors. Its ability to modulate enzyme activity makes it a candidate for further exploration in drug design .
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Remarks |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Strong IDO1 inhibitors with low nanomolar IC50 values |
| Antimicrobial agents | Significant activity against Vibrio cholerae and others | |
| Agricultural Chemistry | Herbicides | Potential to disrupt plant growth processes |
| Biochemical Research | Enzyme inhibition | Useful for studying enzyme mechanisms |
Case Study 1: IDO1 Inhibition
A study focused on the synthesis of triazole-linked compounds demonstrated that certain derivatives of AE-TCA exhibited potent inhibition of IDO1. The research involved extensive structure-activity relationship (SAR) analysis, leading to the identification of compounds with enhanced selectivity and potency against cancer cells .
Case Study 2: Antibacterial Activity Assessment
In another study, AE-TCA was tested against various bacterial strains using agar diffusion methods. The results indicated a significant reduction in bacterial growth, establishing AE-TCA as a promising candidate for developing new antibacterial therapies .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Preparation Methods
General Synthetic Strategy
The synthesis of 1-substituted-1H-1,2,3-triazole-4-carboxylic acids generally starts from 1-substituted-4,5-dibromo-1H-1,2,3-triazole intermediates. The key steps include:
- Selective monodebromination of the 4,5-dibromo-triazole to form 1-substituted-4-bromo-1H-1,2,3-triazole.
- Carboxylation at the 5-position via Grignard reagent formation and subsequent reaction with carbon dioxide.
- Introduction of the aminoethyl substituent at the N1 position, either by using appropriate alkyl halides or via post-functionalization of the triazole ring.
This approach is supported by a patented method that emphasizes simple operation, high yield, and suitability for industrial production.
Detailed Preparation Method from Patented Protocol
The patented preparation method for 1-substituted-1H-1,2,3-triazole-4-carboxylic acids, which can be adapted for the aminoethyl substituent, involves the following key steps:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Dissolve 1-substituted-4,5-dibromo-1H-1,2,3-triazole in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF), cool to −78°C to 0°C | Preparation of reaction medium |
| 2 | Add isopropylmagnesium chloride (Grignard reagent), molar ratio 1:0.8–1.5, stir 0.5–2 h | Formation of organomagnesium intermediate |
| 3 | Add low alcohol (C1–C4, e.g., methyl or ethyl alcohol), molar ratio 1:0.8–1.2 | Quenching to form 1-substituted-4-bromo-1H-1,2,3-triazole |
| 4 | Add isopropylmagnesium chloride-lithium chloride composite, stir at 10–50°C for 0.5–2 h | Generation of second Grignard intermediate |
| 5 | Cool to −30°C to 0°C, bubble in carbon dioxide for 5–30 min | Carboxylation at the 5-position |
| 6 | Adjust pH to 1–5 with hydrochloric acid, extract with organic solvent, dry, concentrate under reduced pressure | Isolation of crude mixture containing 1-substituted-1H-1,2,3-triazole-4-carboxylic acid and 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid |
| 7 | Purify by crystallization and filtration | Obtain pure 1-substituted-1H-1,2,3-triazole-4-carboxylic acid |
This method yields the target triazole-4-carboxylic acid with good efficiency and is adaptable to various R substituents, including alkyl groups such as 2-aminoethyl.
Reaction Conditions and Optimization
- The reaction is typically carried out in THF or methyl-THF solvents, which provide good solubility and stability for Grignard reagents.
- Temperature control is critical, with initial steps at low temperatures (−78°C to 0°C) to control reactivity and prevent side reactions.
- The mole ratios of reagents are optimized to maximize yield: for example, compound II to Grignard reagent at 1:0.8–1.5, and compound II to carbon dioxide at 1:1–10.
- Acidification and extraction steps are carefully controlled to isolate the desired carboxylic acid product.
Yields and Purity
- Reported yields for similar alkyl-substituted triazole-4-carboxylic acids range from 49% to 53% after purification.
- The process results in high purity products suitable for further functionalization or direct application.
Summary Table: Key Parameters for Preparation of 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylic Acid
| Parameter | Value/Condition | Notes |
|---|---|---|
| Starting material | 1-(2-aminoethyl)-4,5-dibromo-1H-1,2,3-triazole (or protected derivative) | Requires protection of amino group if free amine used |
| Solvent | Tetrahydrofuran (THF) or methyltetrahydrofuran (METHF) | Mass-to-volume ratio 1:2–50 |
| Temperature (Step 1) | −78°C to 0°C | For Grignard reagent addition |
| Grignard reagent | Isopropylmagnesium chloride | Molar ratio 1:0.8–1.5 (compound to Grignard) |
| Alcohol quenching | Methanol or ethanol (C1–C4 low alcohol) | Molar ratio 1:0.8–1.2 |
| Second Grignard reagent | Isopropylmagnesium chloride-lithium chloride composite | Molar ratio 1:0.8–1.5 |
| Carboxylation | Carbon dioxide gas | Molar ratio 1:1–10, bubbled at −30°C to 0°C |
| Acidification | Hydrochloric acid | pH adjusted to 1–5 |
| Extraction | Organic solvent (e.g., ethyl acetate) | Weight-to-volume ratio 1–20 |
| Drying agent | Anhydrous magnesium sulfate or sodium sulfate | For removal of water |
| Yield | ~50% | Depending on substituent and purification |
Q & A
Q. What are the standard synthetic routes for 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid, and how are reaction conditions optimized?
The compound is typically synthesized via azide-alkyne cycloaddition (Huisgen reaction), leveraging the reactivity of terminal alkynes and azides to form the triazole core . Key steps include:
- Coupling reagents : Ethyl chloroformate or carbodiimides (e.g., EDCI/HOBt) for activating carboxylic acid intermediates, followed by amidation with 2-aminoethylamine .
- Optimization : Reaction temperature (40–80°C), solvent choice (DMF or THF), and catalyst (e.g., Cu(I) for regioselectivity) are critical. For example, Cu(I)-catalyzed reactions improve yield (65–76%) and reduce byproducts .
- Purification : Silica gel chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- NMR spectroscopy : and NMR verify the triazole ring (δ 7.5–8.5 ppm for protons) and aminoethyl side chain (δ 2.8–3.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 198.08) and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation, particularly the orientation of the carboxylic acid and aminoethyl groups .
Q. What safety protocols are recommended for handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coat, and eye protection to prevent skin/eye contact .
- Ventilation : Use fume hoods due to potential respiratory irritation.
- Storage : Stable at 2–8°C in airtight containers; avoid exposure to moisture or strong oxidizers .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and interactions in biological systems?
- Molecular dynamics (MD) simulations : Model solvation behavior and stability in aqueous environments .
- Density functional theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites for derivatization .
- Docking studies : Predict binding affinities with target proteins (e.g., enzymes) by analyzing hydrogen bonds between the carboxylic acid group and active-site residues .
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
- Aminoethyl chain : Lengthening the chain enhances solubility but may reduce membrane permeability.
- Triazole ring substitution : Electron-withdrawing groups (e.g., -CF) increase metabolic stability but may alter target selectivity .
- Case study : Analogues with thiophene or furan substituents (e.g., 1-[(thiophen-2-yl)methyl] derivatives) show improved antimicrobial activity due to enhanced π-π stacking .
Q. What strategies resolve contradictions in spectral data or unexpected reaction outcomes?
- Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization via unreacted azides) .
- Isotopic labeling : Track reaction pathways (e.g., -labeled azides) to confirm cycloaddition regiochemistry .
- Variable temperature NMR : Detect conformational flexibility causing signal splitting in spectra .
Q. How can reaction kinetics inform scalable synthesis protocols?
- Rate determination : Monitor triazole formation via in situ IR spectroscopy (disappearance of azide peaks at ~2100 cm) .
- Catalyst loading : Reduce Cu(I) catalyst to 0.1–1 mol% to minimize metal contamination while maintaining efficiency .
- Flow chemistry : Continuous-flow reactors improve heat/mass transfer, reducing reaction time from hours to minutes .
Methodological Considerations
Q. What experimental designs are optimal for studying structure-activity relationships (SAR)?
- Library synthesis : Prepare derivatives with systematic variations (e.g., alkyl chain length, aryl substituents) using parallel synthesis .
- Biological assays : Pair enzymatic inhibition studies (e.g., IC) with computational docking to correlate activity with structural features .
Q. How can stability studies guide formulation development?
- Forced degradation : Expose the compound to heat (40–60°C), light (UV), and pH extremes (2–12) to identify degradation pathways (e.g., hydrolysis of the ester group) .
- Excipient screening : Use differential scanning calorimetry (DSC) to assess compatibility with polymers (e.g., PEG) for sustained-release formulations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
